alpha-Cyclodextrin hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
?-Cyclodextrin (hydrate) is a cyclic oligosaccharide composed of glucose subunits linked by α-1,4 glycosidic bonds. It is part of the cyclodextrin family, which includes α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, each differing in the number of glucose units. Cyclodextrins are produced from starch by enzymatic conversion and are used in various industries, including food, pharmaceuticals, and chemical industries .
Mechanism of Action
- These complexes modify the physical, chemical, and biological properties of the guest molecules .
- For example, α-CD can enhance the solubility of poorly soluble drugs, making them more accessible for absorption .
Target of Action
- (α-CD) is a cyclic oligosaccharide composed of six glucose units linked by α-(1,4) glucosidic bonds. It belongs to the family of cage-type molecules.
Mode of Action
Biochemical Pathways
- α-CD’s inclusion complexes impact various pathways. For instance:
Pharmacokinetics
- α-CD is water-soluble and can form stable mixtures with water. It remains stable within a certain temperature range. α-CD does not undergo significant decomposition between 105°C and 270°C . Details on excretion pathways are limited.
Action Environment
Biochemical Analysis
Biochemical Properties
Alpha-Cyclodextrin hydrate can encapsulate other molecules in aqueous solutions, allowing a wide range of hydrophobic guest molecules to interact with the inner cavity of the macrocycle to form inclusion complexes . Its encapsulation capacity and flexibility allow host−guest-type interactions to modify the physical, chemical, and biological properties of the guest molecules .
Cellular Effects
Its ability to form inclusion complexes with a wide range of hydrophobic guest molecules suggests that it could potentially influence cell function by modulating the availability and activity of these molecules .
Molecular Mechanism
The molecular mechanism of action of this compound is largely based on its ability to form inclusion complexes with other molecules . This can lead to changes in the physical, chemical, and biological properties of these molecules, potentially affecting their binding interactions with biomolecules, enzyme activity, and gene expression .
Temporal Effects in Laboratory Settings
Thermal analyses of cyclodextrins and cyclodextrin complexes suggest that they have good stability .
Metabolic Pathways
This compound is involved in the formation of inclusion complexes with a wide range of hydrophobic guest molecules . This could potentially affect metabolic flux or metabolite levels, depending on the nature of the guest molecules.
Transport and Distribution
Its ability to form inclusion complexes suggests that it could potentially interact with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
?-Cyclodextrin (hydrate) is typically synthesized by treating starch with specific enzymes such as cyclodextrin glycosyltransferase. The enzymatic conversion involves the cleavage of starch into smaller glucose units, which then cyclize to form the cyclic structure of cyclodextrins .
Industrial Production Methods
Industrial production of ?-Cyclodextrin (hydrate) involves large-scale enzymatic processes where starch is treated with cyclodextrin glycosyltransferase. The resulting mixture is then purified to isolate the desired cyclodextrin. This process is optimized to produce high yields of cyclodextrins with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
?-Cyclodextrin (hydrate) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various substituting agents depending on the desired modification. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the cyclodextrin structure .
Major Products Formed
The major products formed from these reactions include modified cyclodextrins with altered solubility, stability, and inclusion properties. These modifications enhance the utility of cyclodextrins in various applications .
Scientific Research Applications
?-Cyclodextrin (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: Employed in the study of molecular interactions and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Industry: Applied in the food industry as a stabilizer and in the cosmetic industry for fragrance encapsulation
Comparison with Similar Compounds
Similar Compounds
α-Cyclodextrin: Composed of six glucose units.
β-Cyclodextrin: Composed of seven glucose units.
γ-Cyclodextrin: Composed of eight glucose units.
Uniqueness
?-Cyclodextrin (hydrate) is unique due to its specific number of glucose units, which determines its cavity size and inclusion properties. This makes it suitable for encapsulating molecules of specific sizes and enhancing their solubility and stability .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQLAUJPPOBJR-HAPKRNSXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is unique about the crystal structure of alpha-cyclodextrin hydrate?
A1: this compound can exist in different crystal structures depending on the conditions. One form is the columnar structure, where water molecules are incorporated as guests within the crystal lattice []. This structure is characterized by channels formed by the arrangement of alpha-cyclodextrin molecules.
Q2: Is the columnar structure of this compound stable under all conditions?
A2: Research indicates that the columnar structure of this compound exhibits limited stability. At higher water activities, specifically above 0.67, and temperatures around 40°C, this structure undergoes a transition to a more stable cage structure []. This transformation occurs over time and is observable through techniques like wide-angle X-ray diffractometry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.